4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

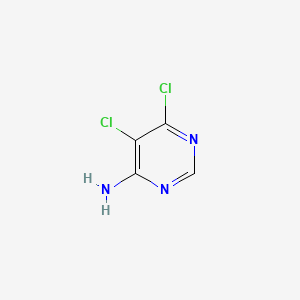

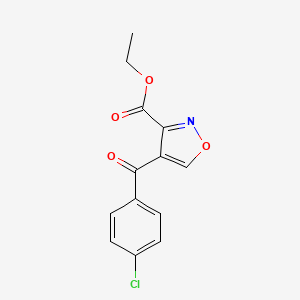

“4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H7ClN2O2S . It is characterized by a pyrimidin-2-yl group attached to a benzene ring, which is further connected to a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidin-2-yl group attached to a benzene ring, which is further connected to a sulfonyl chloride group . The InChI string for this compound is InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 254.69 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has a topological polar surface area of 68.3 Ų, suggesting its potential interactions with biological receptors .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The crystal structure of compounds containing 4-(pyrimidin-2-yl)benzene-1-sulfonyl units, such as Bosentan monohydrate, demonstrates the significance of dihedral angles and hydrogen bonding in stabilizing crystal packing. This understanding is critical in the design of pharmaceuticals and materials science applications (Kaur et al., 2012).

Synthesis and Characterization of Derivatives

- A study on the synthesis of sulfadiazine salts, which involve 4-(pyrimidin-2-yl)benzene-1-sulfonyl chloride, reveals the diverse salt forms that can be created. This research aids in understanding the various applications of these compounds in pharmaceutical chemistry (Buist et al., 2014).

Computational Studies and Chemical Characterization

- Chemical characterization and computational studies, like those conducted on Sulfadiazine-Ortho-Vanillin Schiff base derivatives, are crucial in the development of materials with potential applications in non-linear optical materials. Such studies involve detailed analysis of molecular electrostatic potential and hyper conjugative interactions (Shahid et al., 2018).

Novel Synthesis Methods

- Research on synthesizing novel derivatives, such as 5‑bromo‑2-chloropyrimidin-4-amine derivatives, showcases the potential of this compound in creating compounds with significant antimicrobial activity. This is essential in the field of medicinal chemistry and drug development (Ranganatha et al., 2018).

Antimicrobial and Antioxidant Activity Studies

- Studies on the synthesis of sulfonamide derivatives and their antimicrobial and antioxidant activities highlight the role of this compound in developing new antibacterial and antifungal agents. This research is vital for addressing the growing concern of antibiotic resistance (Badgujar et al., 2018).

Anticancer Research

- The creation of pyrimidine derivatives and their evaluation for antiproliferative activity against human cancer cell lines demonstrates the potential use of this compound in cancer research. Such studies are crucial for the development of novel anticancer drugs (Mallesha et al., 2012).

Spectroscopy and Molecular Modeling

- Investigating the interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin using spectroscopy and molecular modeling techniques provides insights into the biological interactions of these compounds. Such research can inform therapeutic processes involving hemoglobin (Naeeminejad et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride, a sulfonamide derivative, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities. The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate . This deficiency subsequently inhibits bacterial DNA growth and cell division or replication .

Pharmacokinetics

Sulfonamides, in general, are known to be well-absorbed orally and widely distributed in the body .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to the bacteriostatic effect, hindering bacterial cell division and growth . This results in the control of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, sulfonamides may cause strong allergic reactions when used in large doses .

Analyse Biochimique

Biochemical Properties

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide drugs. It interacts with various enzymes and proteins, including carbonic anhydrase and dihydropteroate synthetase, which are crucial for its pharmacological activities . These interactions often involve the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This inhibition can lead to a cascade of biochemical changes, ultimately affecting cellular functions. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to cause persistent changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and inhibiting bacterial growth . At high doses, it can cause toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become significantly more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting the synthesis and breakdown of various metabolites . These interactions can lead to changes in metabolic flux and the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall function within the cell.

Propriétés

IUPAC Name |

4-pyrimidin-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYUKDYQDTCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

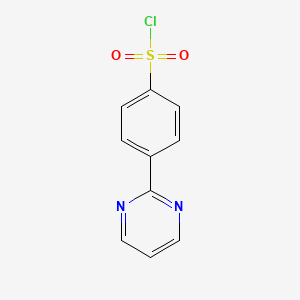

C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640270 | |

| Record name | 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912569-53-0 | |

| Record name | 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrimidin-2-yl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)